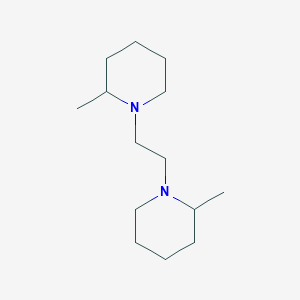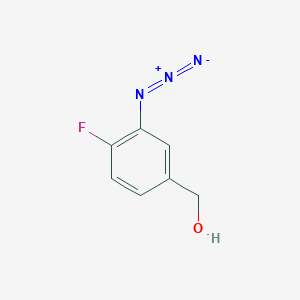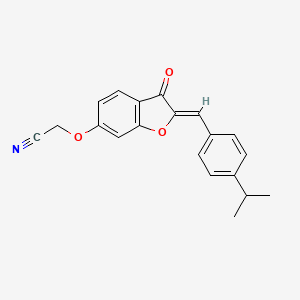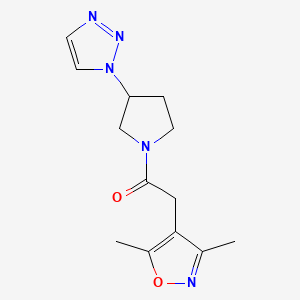![molecular formula C24H25ClN4O4 B2468433 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 942862-75-1](/img/structure/B2468433.png)
1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H25ClN4O4 and its molecular weight is 468.94. The purity is usually 95%.
The exact mass of the compound 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electroluminescent Layer Applications
This compound has potential applications in electroluminescent layers. Research on similar compounds demonstrates their use in organic light-emitting devices, particularly in the development of color electroluminescent structures. This application is significant due to its implications for display technologies and lighting systems (Dobrikov et al., 2011).
Antioxidant Activity
The compound's derivatives have shown potent antioxidant activities. These activities are higher than those of well-known antioxidants like ascorbic acid. This suggests potential applications in areas where oxidative stress is a concern, such as in certain diseases or in the preservation of materials (Tumosienė et al., 2019).
Crystal Structure Analysis
Studies involving chain functionalized pyrroles, related to this compound, have been analyzed for their crystal structures using synchrotron X-ray powder diffraction data. Such analyses are crucial for understanding the structural basis of the compound's function, which can be essential for applications in materials science and drug design (Silva et al., 2012).
Antimicrobial and Antitubercular Activity
Some novel derivatives of this compound have been synthesized and evaluated for their antitubercular and antifungal activities. These findings suggest potential applications in the treatment of infectious diseases (Syed et al., 2013).
Imaging Agents in Parkinson's Disease
This compound and its derivatives have been studied for their potential as imaging agents in Parkinson's disease. The development of such agents is crucial for early diagnosis and the study of the progression of neurodegenerative diseases (Wang et al., 2017).
Pharmacological Applications
Research on similar compounds has revealed a range of pharmacological activities, including antiglycation, antiserotonin, anti-angiotensin, and antioxidant effects. These findings point towards potential therapeutic applications in various health conditions (Zhukovskaya et al., 2019).
Catalytic Applications in Organic Synthesis
The compound's derivatives have been used in catalyzing the synthesis of 1H-benzo[d]imidazoles, a process important in organic synthesis. This catalytic activity is critical for the production of various compounds used in different industries (Li et al., 2018).
Analytical Chemistry Applications
Derivatives of this compound have been synthesized for use in gas chromatographic methods, aiding in the detection of herbicides in various matrices such as water and soil. This application is vital for environmental monitoring and agricultural management (Anisuzzaman et al., 2000).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O4/c1-32-21-7-6-17(25)13-20(21)28-14-16(12-22(28)30)24-26-18-4-2-3-5-19(18)29(24)15-23(31)27-8-10-33-11-9-27/h2-7,13,16H,8-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGETJUUHRECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

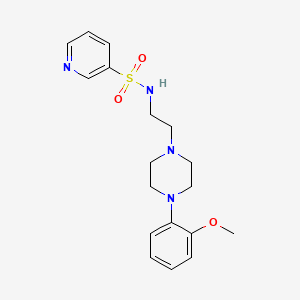

![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)
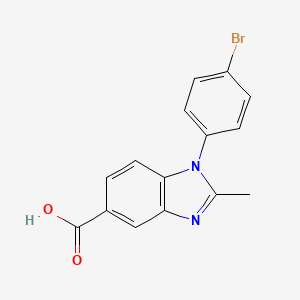
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2468355.png)
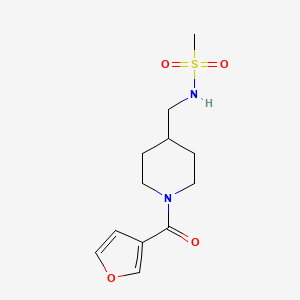

![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)

